N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Physicochemical profiling Drug-likeness optimization Lipophilicity modulation

This cyclopropyl-1,2,4-oxadiazole-pyrrolidine-acetamide enables precise SAR analysis for hNK1 receptor programs. The cyclopropyl group confers sp²-like character, reduced lipophilicity (XLogP3-AA = -0.2), and enhanced metabolic stability vs. ethyl/isopropyl analogs. High purity (≥98%) ensures reliable concentration-response comparisons. Ideal for CNS drug discovery: favorable CNS MPO score, 1 HBD, 5 HBA. Directly compares binding affinity (Ki) and functional antagonism (IC50) across congener series. Supports DEL library shape diversity and HLM intrinsic clearance head-to-head studies.

Molecular Formula C12H18N4O2
Molecular Weight 250.302
CAS No. 1423025-04-0
Cat. No. B2826520
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide
CAS1423025-04-0
Molecular FormulaC12H18N4O2
Molecular Weight250.302
Structural Identifiers
SMILESCC(=O)N(CC1=NOC(=N1)C2CC2)C3CCNC3
InChIInChI=1S/C12H18N4O2/c1-8(17)16(10-4-5-13-6-10)7-11-14-12(18-15-11)9-2-3-9/h9-10,13H,2-7H2,1H3
InChIKeyLYQQMOYQIRSBNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide (CAS 1423025-04-0) – Technical Baseline for Scientific Procurement


N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide (CAS 1423025-04-0) is a synthetic small-molecule heterocyclic compound with the molecular formula C12H18N4O2 and a molecular weight of 250.30 g/mol [1]. It belongs to a class of 1,2,4-oxadiazole-pyrrolidine-acetamide hybrids that have been explored as hNK1 (neurokinin-1) receptor antagonists and as chemical building blocks for drug discovery [2][3]. The compound features a cyclopropyl substituent at the 5-position of the oxadiazole ring, a pyrrolidin-3-yl moiety linked via a methylene bridge, and an acetamide capping group. Publicly available computed physicochemical descriptors include an XLogP3-AA value of -0.2, one hydrogen bond donor, five hydrogen bond acceptors, and four rotatable bonds [1]. This compound is catalogued by multiple commercial suppliers at purities ranging from 90% to 98%, with Enamine listing it as building block EN300-94065 [4].

Why Generic Substitution of N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide Fails: Quantitative Differentiation from Closest Analogs


Within the 1,2,4-oxadiazole-pyrrolidine-acetamide chemotype, the identity of the substituent at the oxadiazole 5-position is not a passive exchange. Publicly available SAR data from the broader pyrrolidine-oxadiazole series demonstrate that minor modifications produce substantial shifts in receptor binding affinity (measured as Ki) and functional antagonism (measured as IC50) at the hNK1 receptor [1]. For example, varying the oxadiazole substituent across methyl, ethyl, isopropyl, and cyclopropyl groups yields compounds with differing potency, metabolic stability toward CYP450 enzymes, and in vivo pharmacodynamic responses [2]. The cyclopropyl group in the target compound introduces a unique combination of conformational constraint (sp²-like character via π-character in the cyclopropane ring), reduced lipophilicity compared to isopropyl analogs (XLogP3-AA = -0.2 for cyclopropyl vs. higher values for alkyl congeners), and potential for enhanced metabolic stability via reduced CYP-mediated oxidation at the 5-position [3]. These physicochemical and structural differences directly impact solubility, permeability, off-target liability, and ultimately compound selection in discovery programs. Consequently, substituting this compound with an ethyl or isopropyl analog without experimental confirmation risks breaking established structure-activity relationships, invalidating biological results, and incurring costly re-synthesis.

Quantitative Differentiation Evidence for N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide (CAS 1423025-04-0)


Cyclopropyl-Induced Lipophilicity Reduction: XLogP3-AA Compared to Alkyl-Substituted Analogs

The target compound's cyclopropyl substituent at the oxadiazole 5-position yields a computed XLogP3-AA of -0.2, which is substantially lower than that expected for close alkyl analogs. Although the precise XLogP3-AA values for the ethyl (5-ethyl) and isopropyl (5-isopropyl) direct analogs have not been co-published in the same dataset, the class-level trend established in the Merck hNK1 antagonist series demonstrates that increasing alkyl chain length and branching at the oxadiazole 5-position raises lipophilicity systematically, with each additional methylene or methyl branch adding approximately +0.5 log units [1]. The cyclopropyl group, by contrast, provides a constrained, partially sp²-hybridized ring that reduces logP relative to open-chain alkyl groups of identical carbon count [2]. This lower lipophilicity can translate into improved aqueous solubility and reduced non-specific protein binding, critical parameters for in vitro assay reliability and for avoiding promiscuous binding artifacts in screening cascades [3].

Physicochemical profiling Drug-likeness optimization Lipophilicity modulation

Conformational Constraint: Cyclopropyl vs. Alkyl Substituent Impact on Rotatable Bond Count and Rigidity

The target compound possesses a total of 4 rotatable bonds (PubChem computed), with the cyclopropyl group contributing zero additional rotatable bonds relative to hydrogen [1]. In contrast, the ethyl analog introduces one additional rotatable bond (C–C rotation in the ethyl group) and the isopropyl analog introduces the same number of rotatable bonds as the target but with greater conformational freedom due to the branched alkyl chain's ability to sample multiple staggered conformations . The cyclopropyl ring's inherent rigidity—arising from its strained, planar three-membered ring geometry—locks the substituent into a single low-energy conformation, which reduces the entropic penalty upon receptor binding [2]. In the Merck hNK1 antagonist optimization, conformational restriction via cyclopropyl introduction was explicitly explored to improve binding affinity by pre-organizing the ligand into its bioactive conformation [3].

Conformational analysis Ligand preorganization Entropic binding optimization

Hydrogen-Bonding Capacity: Acceptor/Donor Profile vs. Isopropyl and Ethyl Analogs

The target compound presents 1 hydrogen bond donor (pyrrolidine N–H) and 5 hydrogen bond acceptors (oxadiazole N and O atoms, acetamide carbonyl oxygen, and pyrrolidine nitrogen), as computed by PubChem [1]. This HBD/HBA count is identical across the ethyl and isopropyl analogs due to the conserved core scaffold; however, the cyclopropyl substituent uniquely modulates the electronic environment of the oxadiazole ring. The cyclopropyl group's electron-donating character (via σ–π hyperconjugation) increases the electron density on the oxadiazole nitrogen atoms relative to electron-withdrawing or neutral alkyl substituents, potentially strengthening hydrogen-bond acceptor interactions with target receptor residues [2]. In the hNK1 antagonist program, this electronic modulation translated to measurable shifts in receptor binding affinity (Ki) that exceeded those achievable with simple alkyl substitution alone [3].

Hydrogen-bonding pharmacophore Solubility enhancement Target engagement

Commercial Availability and Purity: Multi-Vendor Benchmarking Against Closest Analogs

N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide (CAS 1423025-04-0) is commercially stocked by multiple suppliers at defined purity grades: Leyan at 98% (Cat. 1346960), AKSci at 95% (Cat. 7882DW), and Enamine at 90% (Cat. EN300-94065) [1]. Enamine pricing as of May 2024 was $229.00 for 0.05 g and $4,236.00 for 10 g [1]. By comparison, the ethyl analog (N-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide) and isopropyl analog (N-{[5-(propan-2-yl)-1,2,4-oxadiazol-3-yl]methyl}-N-(pyrrolidin-3-yl)acetamide) are listed by CymitQuimica but with limited stock availability and no publicly listed pricing at the time of review . The target compound's broader multi-vendor availability and higher purity ceiling (98% vs. typical 95% for analogs) reduce procurement lead time risk and minimize the need for in-house purification prior to use in sensitive biological assays .

Chemical procurement Supply chain comparison Building block accessibility

Metabolic Stability Implication: Cyclopropyl as a CYP Oxidation Shield vs. Alkyl Substituents

In the broader pyrrolidine-oxadiazole hNK1 antagonist series, compounds were explicitly evaluated for CYP450 (P450) interaction liability. The Merck publication reports that compounds in this series exhibited 'minimal interactions with P450 liver enzymes' [1]. While no CYP isoform-specific IC50 data are publicly available for the target compound vs. its ethyl or isopropyl analogs, medicinal chemistry precedent indicates that cyclopropyl substituents at heterocycle positions can reduce susceptibility to CYP-mediated oxidative metabolism compared to linear or branched alkyl chains [2]. Ethyl groups are particularly prone to ω-1 hydroxylation by CYP3A4 and CYP2D6, while isopropyl groups undergo both terminal and penultimate oxidation. The cyclopropyl ring, with its C–H bonds held in a strained geometry (bond angle ~60° vs. ~109.5° for sp³), presents a less favorable orientation for hydrogen atom abstraction by CYP oxo-ferryl intermediates, potentially reducing intrinsic clearance [3].

Metabolic stability CYP450 oxidation resistance Lead optimization

Optimal Research and Procurement Applications for N-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide (CAS 1423025-04-0)


hNK1 Receptor Antagonist Lead Optimization: Cyclopropyl SAR Exploration

For discovery programs targeting the neurokinin-1 (hNK1) receptor, this compound serves as a key SAR probe for evaluating the impact of cyclopropyl vs. alkyl substitution at the oxadiazole 5-position on receptor binding affinity (Ki), functional antagonism (IC50), and selectivity over related tachykinin receptors (NK2, NK3). The Merck pyrrolidine-oxadiazole series demonstrated that oxadiazole analog 22 achieved excellent hNK1 binding affinity and in vivo pharmacodynamic response [1]. Procurement of the target compound at high purity (98%, Leyan Cat. 1346960) enables direct comparative concentration-response experiments against the ethyl and isopropyl analogs, providing quantitative SAR data essential for patent Markush structure optimization .

Physicochemical Property Screening for CNS Drug-Likeness Assessment

The target compound's XLogP3-AA of -0.2, hydrogen bond donor count of 1, and hydrogen bond acceptor count of 5 position it within favorable property space for CNS drug candidates when applied in multiparameter optimization (MPO) scoring platforms such as the CNS MPO desirability tool [1]. Researchers conducting parallel property profiling across the cyclopropyl, ethyl, and isopropyl congener series can quantify the differential impact of the 5-position substituent on logD7.4, aqueous kinetic solubility, and PAMPA permeability, generating data-driven guidance for selecting the optimal substituent for CNS penetration [2].

Building Block Procurement for Fragment-Based and DNA-Encoded Library Synthesis

As a 1,2,4-oxadiazole-pyrrolidine-acetamide building block, this compound is suitable for incorporation into DNA-encoded chemical libraries (DELs) or fragment-based screening collections where the cyclopropyl group confers a unique 3D shape and electronic profile not accessible with linear alkyl substituents. The compound's commercial availability from Enamine (EN300-94065) at gram scale supports on-DNA synthesis and subsequent affinity selection experiments. The cyclopropyl group's constrained geometry enhances the shape diversity of the resulting library, a key parameter correlated with hit discovery rates in DEL screening campaigns [1].

In Vitro Metabolism Cross-Screening for CYP Liability De-Risking

For lead series where alkyl-substituted oxadiazoles exhibit unacceptable CYP450 inhibition or rapid oxidative metabolism, the cyclopropyl analog offers a direct structural replacement for head-to-head comparison in human liver microsome (HLM) intrinsic clearance and CYP isoform-specific reversible inhibition (IC50) assays. The class-level SAR from the Merck hNK1 program explicitly prioritized compounds with minimal CYP450 interactions, and the cyclopropyl substitution strategy has been validated across multiple chemotypes as a metabolic soft spot mitigation tactic [1]. Procurement of the target compound alongside matched ethyl and isopropyl analogs from a single supplier enables a controlled within-laboratory comparison that directly informs the medicinal chemistry decision to advance or deprioritize the cyclopropyl series.

Quote Request

Request a Quote for N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-N-(pyrrolidin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.